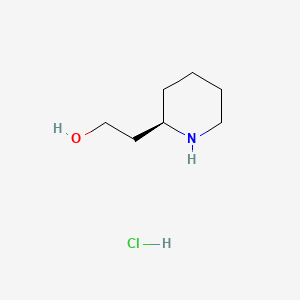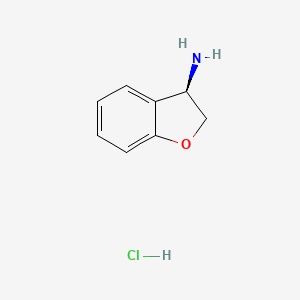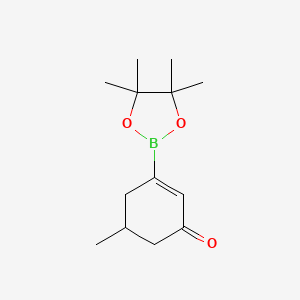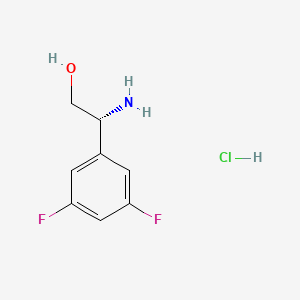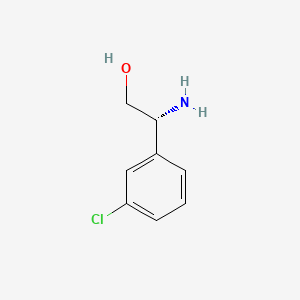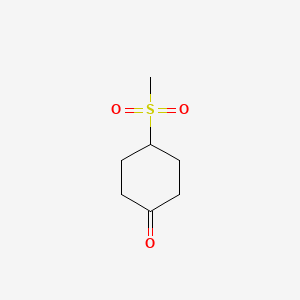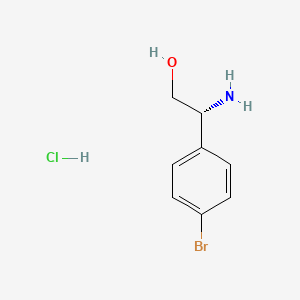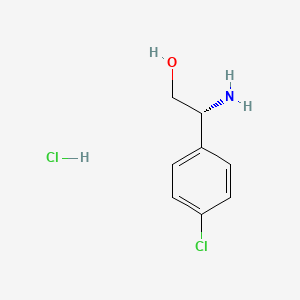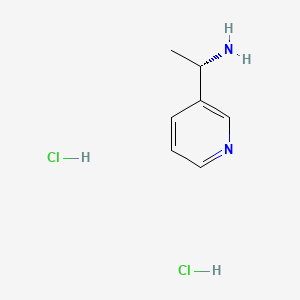
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride is a chemical compound with significant applications in various scientific fields. It is a chiral amine derivative of pyridine, often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride typically involves the reduction of the corresponding pyridine derivative. One common method includes the catalytic hydrogenation of pyridine-3-carboxaldehyde using a chiral catalyst to obtain the desired enantiomer. The reaction is carried out under controlled conditions, including specific temperature and pressure settings, to ensure the selective formation of the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Saturated amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some key applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(Pyridin-3-yl)ethanamine dihydrochloride: The enantiomer of the compound, with different stereochemistry.
2-(Pyridin-3-yl)ethanamine dihydrochloride: A structural isomer with the amine group located at a different position on the pyridine ring.
3-(2-Methylaminoethyl)pyridine dihydrochloride: A derivative with a methyl group on the amine.
Uniqueness
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomer and structural isomers. This uniqueness makes it valuable in applications requiring chiral specificity.
Propiedades
Número CAS |
40154-84-5 |
|---|---|
Fórmula molecular |
C7H11ClN2 |
Peso molecular |
158.63 g/mol |
Nombre IUPAC |
(1S)-1-pyridin-3-ylethanamine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-6(8)7-3-2-4-9-5-7;/h2-6H,8H2,1H3;1H/t6-;/m0./s1 |
Clave InChI |
QCVFPKSPGIISLL-RGMNGODLSA-N |
SMILES |
CC(C1=CN=CC=C1)N.Cl.Cl |
SMILES isomérico |
C[C@@H](C1=CN=CC=C1)N.Cl |
SMILES canónico |
CC(C1=CN=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


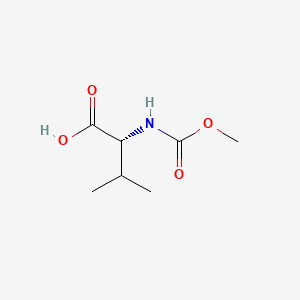
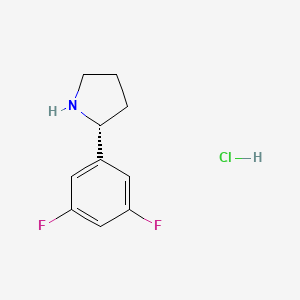
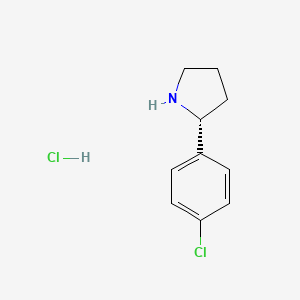
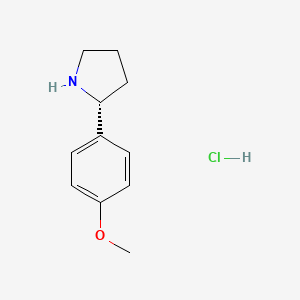
![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B591887.png)

